molecular formula C5H8Cl2O B14025318 4-Chloro-3-(chloromethyl)but-2-en-1-ol

4-Chloro-3-(chloromethyl)but-2-en-1-ol

Cat. No.: B14025318
M. Wt: 155.02 g/mol
InChI Key: GRBWRQXUZUYGNL-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbut-2-en-1-ol (CAS: 53170-97-1) is a chlorinated unsaturated alcohol with the molecular formula C₅H₉ClO and a molecular weight of 120.58 g/mol . Its structure features a double bond at the C2 position, a chlorine atom at C4, and a methyl group at C3 (SMILES: CC(=CCO)CCl) . The compound is synthesized via high-yield routes, such as Corey’s method (87% yield) and Lambertin’s protocol (80% yield), which are critical for industrial applications . While its density and boiling point are unspecified in available literature, its exact mass is 120.034 g/mol, and it has a LogP value of 1.16, indicating moderate lipophilicity .

Properties

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

IUPAC Name

4-chloro-3-(chloromethyl)but-2-en-1-ol

InChI

InChI=1S/C5H8Cl2O/c6-3-5(4-7)1-2-8/h1,8H,2-4H2

InChI Key

GRBWRQXUZUYGNL-UHFFFAOYSA-N

Canonical SMILES

C(C=C(CCl)CCl)O

Origin of Product

United States

Preparation Methods

Chlorohydrin Formation from Isoprene

One well-documented approach begins with isoprene as the raw material. The first step is the formation of 1-chloro-2-methyl-3-buten-2-ol , a chlorohydrin intermediate, through controlled chlorination.

  • Reaction conditions:
    • Chlorinating agent: N-chlorosuccinimide (NCS)
    • Temperature: 60 °C for 24 hours
    • Work-up: Extraction with diethyl ether, washing, drying over sodium sulfate, and concentration under reduced pressure
  • Yield: Approximately 78% of pure 1-chloro-2-methyl-3-buten-2-ol
  • Characterization:
    • ^1H NMR signals consistent with chlorohydrin structure (e.g., δ 1.38 (3H, s), 5.21–5.92 ppm for vinyl protons)
    • ^13C NMR signals at δ 25.3, 54.0, 72.5, 114.7, 141.9 ppm

Halogenation via Allylic Rearrangement

The chlorohydrin intermediate undergoes further halogenation to introduce the chloromethyl group and generate the desired chloro-substituted butenol.

  • Reagents:
    • Copper(I) bromide (CuBr) catalyst
    • Phosphorus tribromide (PBr3) as halogenating agent
  • Conditions:
    • Reaction temperature: 0 °C initially, then room temperature for 2 hours
    • Solvent: Anhydrous diethyl ether
  • Outcome:
    • Formation of 4-bromo-1-chloro-2-methyl-2-butene with a high trans/cis ratio (>8:1)
    • No formation of 2-bromo-1-chloro-2-methyl-3-butene, indicating selective allylic rearrangement

This step is critical as it establishes the allylic chloromethyl substituent through a halogenation involving allylic rearrangement, which is a prerequisite for obtaining the target compound.

Selective Chlorination to Obtain this compound

The final step involves selective chlorination of 3-(chloromethyl)but-2-en-1-ol to introduce the chlorine atom at the 4-position.

  • Chlorinating agents:
    • Thionyl chloride (SOCl2)
    • Phosphorus trichloride (PCl3)
  • Reaction conditions:
    • Presence of a base such as pyridine to facilitate the reaction and neutralize generated acids
    • Controlled temperature to avoid over-chlorination or side reactions
  • Industrial considerations:
    • Multi-step process starting from buten-1-ol backbone formation
    • Optimization of reaction parameters to maximize yield and purity while minimizing by-products

Summary Table of Preparation Methods

Step Starting Material / Intermediate Reagents / Conditions Product / Outcome Yield (%) Notes
1 Isoprene N-Chlorosuccinimide, 60 °C, 24 h 1-Chloro-2-methyl-3-buten-2-ol (chlorohydrin) 78 Pure product, no further purification needed
2 1-Chloro-2-methyl-3-buten-2-ol CuBr, PBr3, 0 °C to RT, 2 h, diethyl ether 4-Bromo-1-chloro-2-methyl-2-butene (allylic halide) 75 High trans/cis ratio >8:1
3 3-(Chloromethyl)but-2-en-1-ol Thionyl chloride or PCl3, pyridine, controlled temp This compound Industrial scale optimized Selective chlorination, minimized by-products
3-Methyl-but-2-en-1-al acetals (related study) Sulfuryl chloride, trichloroethylene, reflux 4-Chloro-3-methyl-but-2-en-1-al acetals 85 High selectivity, low by-products

Analytical Data Supporting Preparation

  • NMR Spectroscopy:

    • ^1H NMR and ^13C NMR data confirm the structure of intermediates and final products, showing characteristic chemical shifts for vinyl protons, chloromethyl groups, and hydroxyl-bearing carbons.
  • Chromatographic Purity:

    • Gas chromatography confirms complete conversion and minimal formation of side products in halogenation steps.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(chloromethyl)but-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium alkoxides in alcohol solvents.

Major Products Formed:

    Oxidation: Formation of 4-chloro-3-(chloromethyl)but-2-enal or 4-chloro-3-(chloromethyl)but-2-enoic acid.

    Reduction: Formation of 4-chloro-3-(chloromethyl)butan-1-ol.

    Substitution: Formation of 4-chloro-3-(aminomethyl)but-2-en-1-ol or 4-chloro-3-(alkoxymethyl)but-2-en-1-ol.

Scientific Research Applications

4-Chloro-3-(chloromethyl)but-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(chloromethyl)but-2-en-1-ol involves its reactivity with nucleophiles and electrophiles. The chloro groups act as leaving groups in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Structural and Functional Differences:

Esterification (e.g., acetoxy group in 4-Chloro-3-methyl-2-buten-1-yl acetate) increases lipophilicity, making it more suitable for hydrophobic reactions . Aromatic substitution (e.g., 4-chlorophenyl in 1-(4-Chlorophenyl)but-3-en-1-ol) introduces π-π interactions, useful in pharmaceutical synthesis .

Synthetic Utility :

  • 4-Chloro-3-methylbut-2-en-1-ol’s high-yield synthesis (87%) makes it a preferred intermediate over analogs with unreported yields .
  • The cyclopentyl ketone derivative (4-Chloro-1-cyclopentylbut-3-en-2-one) is specialized for Diels-Alder reactions due to its electron-deficient double bond .

Reactivity :

  • The alcohol group in 4-Chloro-3-methylbut-2-en-1-ol allows for nucleophilic substitutions, whereas the ketone in 4-Chloro-1-cyclopentylbut-3-en-2-one favors electrophilic additions .

Biological Activity

4-Chloro-3-(chloromethyl)but-2-en-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of insecticidal properties and anticancer effects. This article reviews the current understanding of its biological activity, synthesizing findings from various research studies and literature.

This compound, with the CAS number 171856-74-9, has a molecular weight of 155.02 g/mol. Its structure includes a chloromethyl group which may contribute to its biological activities, especially in terms of interaction with biological systems.

Biological Activities

1. Insecticidal Activity

Research indicates that compounds containing halogen substituents, such as chlorine, exhibit significant insecticidal properties. Specifically, halolactones derived from similar structures have shown strong antifeedant activity against aphids like Myzus persicae . The presence of chlorine in the structure is believed to enhance this activity by affecting the feeding behavior of insects.

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For example, derivatives of phytol, which share structural similarities with this compound, have demonstrated cytotoxic effects against several cancer cell lines including leukemia and lung carcinoma . The mechanism of action often involves cell cycle arrest and induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds is often influenced by their structural features. In the case of this compound:

Structural Feature Impact on Activity
Chlorine SubstituentsEnhance insecticidal and anticancer activities
Chloromethyl GroupPotentially increases reactivity with biological targets

Case Study 1: Insect Behavior Modification

A study investigated the impact of synthetic derivatives on the behavior of Myzus persicae. The results indicated that certain derivatives modified probing behavior significantly, leading to reduced feeding on treated plants . This suggests that this compound could be developed into an effective insecticide.

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxic effects of related compounds on various cancer cell lines. The findings revealed that specific derivatives caused significant cell death through mechanisms involving caspase activation and cell cycle disruption . These results highlight the potential for developing new therapeutic agents based on this compound.

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